5-[(tert-butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile
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Overview
Description
5-[(tert-Butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile is an organic compound with the molecular formula C13H25NO2Si. It is characterized by the presence of a tert-butyldimethylsilyl group, which is often used as a protecting group in organic synthesis to shield reactive hydroxyl groups from unwanted reactions. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group, allowing for further chemical transformations without interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(tert-Butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyldimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran can be used to remove the tert-butyldimethylsilyl group, revealing the hydroxyl group.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(tert-Butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile is used in several scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: In the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of 5-[(tert-butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted reactions. This protection is crucial in multi-step syntheses, allowing for selective reactions at other functional groups. The silyl ether can be cleaved under acidic or basic conditions, regenerating the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with an aldehyde functional group.
(3-Bromopropoxy)-tert-butyldimethylsilane: Contains a bromopropoxy group instead of a nitrile group.
3-(tert-Butyldimethylsiloxy)propionaldehyde: Similar protecting group but with a propionaldehyde backbone .
Uniqueness
5-[(tert-Butyldimethylsilyl)oxy]-4,4-dimethyl-3-oxopentanenitrile is unique due to its specific combination of a tert-butyldimethylsilyl protecting group and a nitrile functional group. This combination allows for selective protection and subsequent reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
1229454-44-7 |
---|---|
Molecular Formula |
C13H25NO2Si |
Molecular Weight |
255.4 |
Purity |
95 |
Origin of Product |
United States |
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